2-({[3-(azepan-1-ylsulfonyl)phenyl]carbonyl}amino)-N-(pyridin-3-yl)benzamide
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Overview
Description
2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-N-(PYRIDIN-3-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a unique structure with an azepane sulfonyl group and a pyridinyl benzamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-N-(PYRIDIN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Sulfonyl Intermediate: This involves the reaction of azepane with a sulfonyl chloride under basic conditions to form the azepane sulfonyl intermediate.
Coupling with Benzamide: The azepane sulfonyl intermediate is then coupled with 3-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-N-(PYRIDIN-3-YL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in medicinal chemistry.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-N-(PYRIDIN-3-YL)BENZAMIDE stands out due to its unique combination of an azepane sulfonyl group and a pyridinyl benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C25H26N4O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[[3-(azepan-1-ylsulfonyl)benzoyl]amino]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C25H26N4O4S/c30-24(19-9-7-11-21(17-19)34(32,33)29-15-5-1-2-6-16-29)28-23-13-4-3-12-22(23)25(31)27-20-10-8-14-26-18-20/h3-4,7-14,17-18H,1-2,5-6,15-16H2,(H,27,31)(H,28,30) |
InChI Key |
NPIOBSVKUCEKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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